

Application Notes and Protocols: O-Desmethyl Midostaurin-13C6 in Preclinical Development

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Compound of Interest		
Compound Name:	O-Desmethyl midostaurin-13C6	
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Introduction

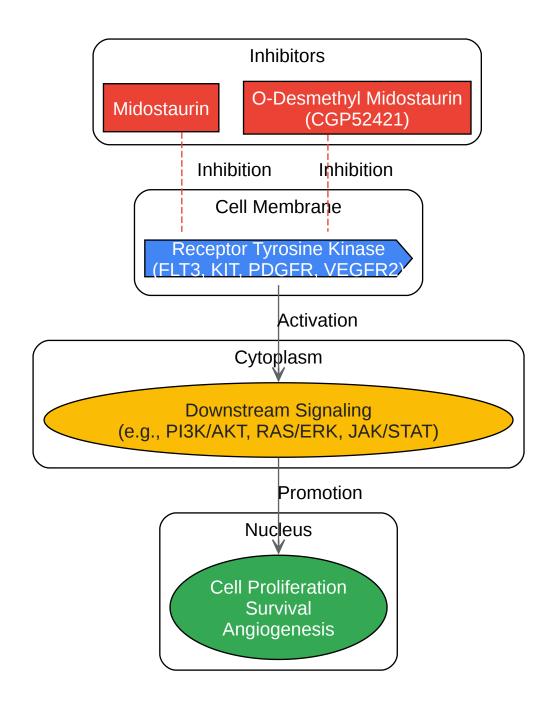
O-Desmethyl midostaurin (CGP52421) is a major and pharmacologically active metabolite of midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Midostaurin and its metabolites, CGP62221 and CGP52421, inhibit a range of receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2, thereby disrupting signaling pathways that drive cancer cell proliferation and survival.[4][5][6][7] CGP52421 exhibits a particularly long plasma half-life (approximately 482-495 hours) compared to the parent drug (around 21 hours), contributing significantly to the overall therapeutic effect and steady-state plasma exposure following repeated dosing of midostaurin.[5][8]

O-Desmethyl midostaurin-13C6 is a stable isotope-labeled version of CGP52421. Its primary application in preclinical development is as an internal standard for the accurate and precise quantification of O-Desmethyl midostaurin (CGP52421) in biological matrices. This is crucial for pharmacokinetic (PK) and drug metabolism (DMPK) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of midostaurin and its metabolites.

Mechanism of Action and Signaling Pathway



Midostaurin and its active metabolite, O-Desmethyl midostaurin (CGP52421), are Type I ATP-competitive kinase inhibitors.[9] They target the ATP-binding site of multiple kinases in their active conformation.[9] In FLT3-mutated AML, constitutive activation of the FLT3 receptor drives leukemic cell proliferation and survival. O-Desmethyl midostaurin inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis.[6][10] Similarly, in systemic mastocytosis, it targets KIT D816V mutations, interfering with the signaling that leads to abnormal mast cell growth.[6][7][11]





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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by Midostaurin and its active metabolite O-Desmethyl midostaurin (CGP52421).

Quantitative Data Summary

The following tables summarize key quantitative data for midostaurin and its primary active metabolites, CGP62221 (O-demethylation product) and CGP52421 (O-Desmethyl midostaurin).

Table 1: Pharmacokinetic Parameters in Humans

Compound	Elimination Half- Life (t½)	Major Circulating Component (%)	Reference
Midostaurin	~21 hours	22.0%	[5][8]
CGP62221	~32 hours	27.7%	[5][8]
CGP52421	~482 hours	32.7%	[5][8]

Table 2: In Vitro Potency of Midostaurin and Metabolites



Compound	Target/Assay	Potency	Reference
Midostaurin	FLT3-ITD Proliferation	IC50 <10 nM	[1]
CGP62221	PKCα Inhibition	Comparable to Midostaurin	[12]
CGP62221	Cancer Cell Proliferation	Equal to Midostaurin	[12]
CGP52421	PKC Inhibition	2-4 times less potent than Midostaurin	[12]
CGP52421	Cancer Cell Growth	2-4 times less potent than Midostaurin	[12]
CGP52421	FLT3 Kinase Inhibition	Equivalent to Midostaurin	[12][13]
Midostaurin	HMC-1.1 & HMC-1.2 Proliferation	-	[11]
CGP62221	HMC-1.1 & HMC-1.2 Proliferation	IC50 50-250 nM	[11]
CGP52421	HMC-1.1 & HMC-1.2 Proliferation	No comparable anti- proliferative effects	[11]
Midostaurin	lgE-dependent Histamine Release	IC50 0.01-1 μM	[11]
CGP62221	lgE-dependent Histamine Release	IC50 0.01-1 μM	[11]
CGP52421	lgE-dependent Histamine Release	IC50 0.01-1 μM	[11]

Experimental Protocols

Protocol 1: Quantification of O-Desmethyl Midostaurin (CGP52421) in Mouse Plasma using LC-MS/MS with O-



Desmethyl Midostaurin-13C6 as Internal Standard

Objective: To determine the concentration of O-Desmethyl midostaurin (CGP52421) in mouse plasma samples from a preclinical pharmacokinetic study of midostaurin.

Materials:

- O-Desmethyl midostaurin (CGP52421) analytical standard
- O-Desmethyl midostaurin-13C6 (Internal Standard, IS)
- Blank mouse plasma (K2-EDTA)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- 96-well protein precipitation plates
- HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

- Preparation of Standard and QC Solutions:
 - Prepare stock solutions (1 mg/mL) of CGP52421 and O-Desmethyl midostaurin-13C6 in DMSO.
 - Prepare a series of working standard solutions of CGP52421 by serial dilution of the stock solution with 50:50 ACN:water.
 - Prepare a working solution of the internal standard (**O-Desmethyl midostaurin-13C6**) at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
 - Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the appropriate amount of working standard solution into blank mouse plasma.

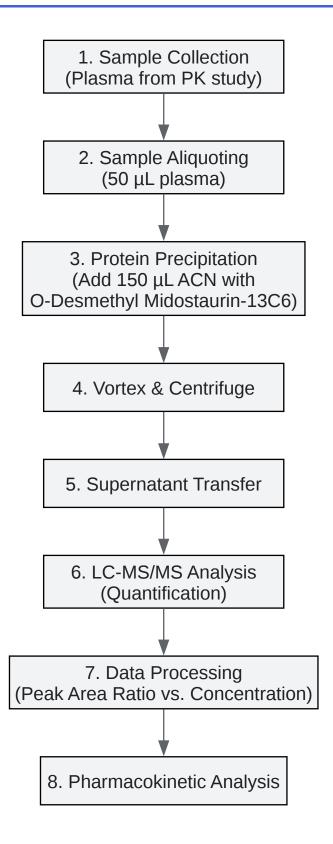


- Sample Preparation (Protein Precipitation):
 - To 50 μL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 μL of the internal standard working solution in acetonitrile. This high volume of ACN serves to precipitate plasma proteins.
 - Seal the plate and vortex for 5 minutes at 1000 rpm.
 - Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer 100 μL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - MS/MS Conditions (Positive Ion Mode):
 - Set up Multiple Reaction Monitoring (MRM) for the parent and product ions of both CGP52421 and its 13C6-labeled internal standard. The exact mass transitions should be optimized by direct infusion of the individual compounds.
 - Example transitions (hypothetical, require optimization):
 - CGP52421: Q1 (Precursor Ion) -> Q3 (Product Ion)



- **O-Desmethyl midostaurin-13C6**: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
- Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the analyte (CGP52421) and the internal standard (O-Desmethyl midostaurin-13C6) for each sample.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
 - Determine the concentration of CGP52421 in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for the bioanalytical quantification of O-Desmethyl midostaurin using a stable isotope-labeled internal standard.



Protocol 2: In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro potency of O-Desmethyl midostaurin (CGP52421) in inhibiting FLT3 kinase activity.

Materials:

- Recombinant human FLT3 kinase
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP (Adenosine triphosphate)
- O-Desmethyl midostaurin (CGP52421)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
- 384-well assay plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of CGP52421 in 100% DMSO.
 - Create a serial dilution series of the compound in DMSO (e.g., 11-point, 3-fold dilutions).
 - Further dilute the compound series in assay buffer to the desired final concentration range for the assay.
- Assay Setup:
 - \circ Add 5 μL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.



- \circ Add 10 μ L of a mixture containing the FLT3 enzyme and the substrate peptide in assay buffer to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

Kinase Reaction Initiation:

- Initiate the kinase reaction by adding 10 μL of ATP solution (at a concentration near the Km for FLT3) to each well.
- Incubate the plate at room temperature for 1 hour.

Signal Detection:

- Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:
 - Adding 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Adding 50 μL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
- Measure the luminescence signal on a plate reader.

Data Analysis:

- The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Normalize the data: Set the vehicle-only wells as 100% activity and wells with no enzyme as 0% activity.
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).



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